Unii-9ckb7Q2dnf
Description
UNII-9CKB7Q2DNF, identified by CAS 1046861-20-4, is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- TPSA (Topological Polar Surface Area): 40.46 Ų (suggesting moderate polarity)
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structural uniqueness lies in the bromine-chlorine substitution pattern on the phenyl ring, which influences reactivity and binding affinity.
Properties
IUPAC Name |
N-benzyl-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN3O2/c29-26-13-11-25(12-14-26)28(24-9-5-2-6-10-24)32-17-15-31(16-18-32)19-20-34-22-27(33)30-21-23-7-3-1-4-8-23/h1-14,28H,15-22H2,(H,30,33)/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSMJUNOUTSHF-MUUNZHRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150310-68-1 | |
| Record name | Acetamide, 2-(2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1150310681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-1-N-benzyl Acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAMIDE, 2-(2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINYL)ETHOXY)-N-(PHENYLMETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CKB7Q2DNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution reactions.
Scientific Research Applications
Acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of acetamide, 2-(2-(4-(®-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of UNII-9CKB7Q2DNF with structurally and functionally analogous compounds from the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Analogues :
- This compound shares a boronic acid functional group with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) but differs in halogen placement, affecting electronic properties and reactivity .
- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) is a nitrogen-rich heterocycle with higher polarity (TPSA = 45.58 Ų), limiting BBB penetration compared to this compound .
Bioactivity Differences :
- This compound exhibits superior BBB permeability due to its balanced Log Po/w (2.15) and moderate TPSA, making it a candidate for CNS-targeted therapies .
- 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine shows low GI absorption and aquatic toxicity risks, restricting its pharmaceutical utility compared to this compound .
Safety and Synthesis :
- This compound’s synthetic route (palladium catalysis) offers higher reproducibility (synthetic accessibility score = 2.07) than halogenated pyrrolo-triazines, which require complex multi-step protocols .
- Hazard profiles vary significantly: this compound primarily poses irritation risks, while chlorinated pyrrolo-pyridines carry sensitization and environmental toxicity concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
